2,3,4-Trifluoro-5-methoxybenzoic acid
Overview
Description
2,3,4-Trifluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group.
Preparation Methods
2,3,4-Trifluoro-5-methoxybenzoic acid can be synthesized through several synthetic routes. One common method involves the substitution reaction of methyl benzoic acid with appropriate fluorinating agents and methoxylating agents. The reaction conditions typically include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,3,4-Trifluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields . Major products formed from these reactions include various substituted benzoic acids, quinolones, and other derivatives .
Scientific Research Applications
2,3,4-Trifluoro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: This compound and its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-5-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate enzyme activity, inhibit specific metabolic pathways, and induce cellular responses . The methoxy group also contributes to its lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .
Comparison with Similar Compounds
2,3,4-Trifluoro-5-methoxybenzoic acid can be compared with other similar compounds, such as:
2,4,5-Trifluoro-3-methoxybenzoic acid: This compound has a similar structure but differs in the position of the fluorine and methoxy groups.
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of three fluorine atoms and a methoxy group.
2,4,5-Trifluorobenzoic acid: This compound lacks the methoxy group and is used as a precursor in the synthesis of various fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,3,4-trifluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSFYATZQKRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621054 | |
Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38233-47-5 | |
Record name | 2,3,4-Trifluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of Moxifloxacin impurities B and D important?
A: Moxifloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. [, ] The presence of impurities in drug substances can impact their safety, efficacy, and stability. Therefore, it is crucial to identify, characterize, and synthesize these impurities to develop robust analytical methods for quality control and ensure the production of high-purity Moxifloxacin. [, ] The synthesis of Moxifloxacin impurities B and D allows researchers to obtain reference standards for analytical method development and validation.
Q2: What is the significance of 2,3,4-Trifluoro-5-methoxybenzoic acid in the synthesis process?
A: Both research papers highlight the use of this compound as the starting material for synthesizing Moxifloxacin impurity D. [, ] This specific compound serves as the foundational building block upon which subsequent chemical reactions and modifications are performed to ultimately yield the desired Moxifloxacin impurity D. This impurity can then be further transformed into Moxifloxacin impurity B. [, ] The successful utilization of this starting material highlights its importance in achieving a streamlined and efficient synthetic route for these specific Moxifloxacin impurities.
Q3: What are the advantages of the reported synthetic routes using this compound?
A: Both papers emphasize the advantages of using this compound as a starting point. The described synthetic routes are characterized by their short length and operational simplicity, making them efficient and convenient for researchers. [, ] Additionally, the methods result in high-purity impurities, with HPLC purity exceeding 99.6%. [, ] This high purity is critical for their use as reference standards in analytical methods.
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